molecular formula C142H229N43O44 B599868 Acetyl-Amylin (8-37) (mouse, rat) CAS No. 178603-82-2

Acetyl-Amylin (8-37) (mouse, rat)

Cat. No.: B599868
CAS No.: 178603-82-2
M. Wt: 3242.651
InChI Key: SASKIUBUOYDGGF-VGIXQOHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl-Amylin (8-37) (mouse, rat) is a truncated analog of the native amylin peptide, which is a glucoregulatory hormone co-secreted with insulin by the pancreatic beta cells. This compound selectively inhibits insulin-related glucose uptake and glycogen deposition in muscle tissue. It is used primarily in scientific research to study the physiological and pharmacological effects of amylin and its analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl-Amylin (8-37) (mouse, rat) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acid residues to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of Acetyl-Amylin (8-37) (mouse, rat) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Acetyl-Amylin (8-37) (mouse, rat) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid side chains.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the desired peptide sequence and any by-products resulting from incomplete reactions or side reactions. Purification steps are crucial to isolate the target peptide .

Scientific Research Applications

Acetyl-Amylin (8-37) (mouse, rat) is widely used in scientific research to study the physiological and pharmacological effects of amylin and its analogs. It is used in:

    Chemistry: To study peptide synthesis and modification techniques.

    Biology: To investigate the role of amylin in glucose metabolism and insulin sensitivity.

    Medicine: To explore potential therapeutic applications for metabolic disorders such as diabetes.

    Industry: As a reference standard in the development of peptide-based drugs

Mechanism of Action

Acetyl-Amylin (8-37) (mouse, rat) exerts its effects by selectively inhibiting the amylin receptor, which is a complex of the calcitonin receptor and receptor activity-modifying proteins. This inhibition affects glucose uptake and glycogen deposition in muscle tissue, enhancing insulin sensitivity and altering lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyl-Amylin (8-37) (mouse, rat) is unique due to its specific truncation and acetylation, which confer selective inhibition of the amylin receptor and distinct pharmacological properties. This makes it a valuable tool for studying the physiological and pharmacological effects of amylin and its analogs .

Properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C142H229N43O44/c1-63(2)47-83(116(205)157-59-106(201)183-44-26-33-96(183)131(220)179-109(69(13)14)135(224)174-92(50-66(7)8)139(228)185-46-28-35-98(185)140(229)184-45-27-34-97(184)132(221)182-112(74(19)191)138(227)173-91(57-104(148)199)126(215)177-107(67(9)10)133(222)156-58-105(200)160-93(60-186)128(217)172-90(56-103(147)198)127(216)181-111(73(18)190)137(226)164-82(113(149)202)51-77-36-38-78(193)39-37-77)166-123(212)88(54-101(145)196)170-124(213)89(55-102(146)197)171-129(218)94(61-187)176-130(219)95(62-188)175-118(207)80(32-25-43-155-142(152)153)162-134(223)108(68(11)12)178-125(214)85(49-65(5)6)168-121(210)86(52-76-29-22-21-23-30-76)169-122(211)87(53-100(144)195)165-114(203)71(16)159-120(209)84(48-64(3)4)167-117(206)79(31-24-42-154-141(150)151)161-119(208)81(40-41-99(143)194)163-136(225)110(72(17)189)180-115(204)70(15)158-75(20)192/h21-23,29-30,36-39,63-74,79-98,107-112,186-191,193H,24-28,31-35,40-62H2,1-20H3,(H2,143,194)(H2,144,195)(H2,145,196)(H2,146,197)(H2,147,198)(H2,148,199)(H2,149,202)(H,156,222)(H,157,205)(H,158,192)(H,159,209)(H,160,200)(H,161,208)(H,162,223)(H,163,225)(H,164,226)(H,165,203)(H,166,212)(H,167,206)(H,168,210)(H,169,211)(H,170,213)(H,171,218)(H,172,217)(H,173,227)(H,174,224)(H,175,207)(H,176,219)(H,177,215)(H,178,214)(H,179,220)(H,180,204)(H,181,216)(H,182,221)(H4,150,151,154)(H4,152,153,155)/t70-,71-,72+,73+,74+,79-,80-,81-,82-,83-,84-,85-,86-,87?,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,107-,108-,109-,110-,111-,112-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASKIUBUOYDGGF-VGIXQOHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C142H229N43O44
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3242.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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